- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates, Nature Communications, 2017, 8(1), 1-8
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)
3-(3-methylphenyl)propanal structure
Product Name:3-(3-methylphenyl)propanal
Numéro CAS:95416-60-7
Le MF:C10H12O
Mégawatts:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
Update Time:2024-10-25
3-(3-methylphenyl)propanal Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- 3-(3-methylphenyl)propanal
-
- MDL: MFCD07772907
- Piscine à noyau: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- La clé Inchi: MRAFYMRFDJVPRW-UHFFFAOYSA-N
- Sourire: O=CCCC1C=C(C)C=CC=1
Propriétés calculées
- Qualité précise: 148.088815002g/mol
- Masse isotopique unique: 148.088815002g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 17.1
- Le xlogp3: 2
Propriétés expérimentales
- Dense: 0.972
- Point d'ébullition: 224.4°Cat760mmHg
- Point d'éclair: 98.8°C
- Le PSA: 17.07000
- Le LogP: 2.12650
3-(3-methylphenyl)propanal Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Store at recommended temperature
3-(3-methylphenyl)propanal PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57630-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 1g |
¥5172.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57630-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 5g |
¥12222.0 | 2021-09-08 | ||
| abcr | AB368253-1 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 1g |
€476.50 | 2022-03-02 | ||
| abcr | AB368253-2 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 2g |
€753.20 | 2022-03-02 | ||
| Fluorochem | 208266-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 5g |
£979.00 | 2022-03-01 | |
| Fluorochem | 208266-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 1g |
£368.00 | 2022-03-01 | |
| Fluorochem | 208266-2g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 2g |
£597.00 | 2022-03-01 | |
| Alichem | A010012502-250mg |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A010012502-500mg |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A010012502-1g |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 1g |
$1519.80 | 2023-08-31 |
3-(3-methylphenyl)propanal Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
Référence
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes, European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463
Méthode de production 3
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
Référence
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
Référence
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy, Chemistry - A European Journal, 2007, 13(6), 1784-1795
Méthode de production 5
Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Référence
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241
Méthode de production 6
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
Référence
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
Référence
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis, Journal of the American Chemical Society, 2014, 136(23), 8418-8429
Méthode de production 9
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
Référence
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
Référence
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins, Nature Communications, 2021, 12(1),
Méthode de production 11
Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
Référence
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
Référence
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles, Chemistry - A European Journal, 2022, 28(52),
Méthode de production 13
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
Référence
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center, Organic Letters, 2022, 24(29), 5474-5479
Méthode de production 14
Conditions de réaction
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Référence
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973
Méthode de production 15
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147
Méthode de production 16
Conditions de réaction
Référence
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds, Organic Letters, 2023, 25(32), 5929-5934
Méthode de production 17
Conditions de réaction
Référence
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols, Tetrahedron Letters, 1991, 32(19), 2121-4
Méthode de production 19
Conditions de réaction
Référence
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions, Journal of the Chemical Society, 1984, (19), 1287-9
Méthode de production 20
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
Référence
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst, Chinese Chemical Letters, 2022, 33(2), 830-834
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal Littérature connexe
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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